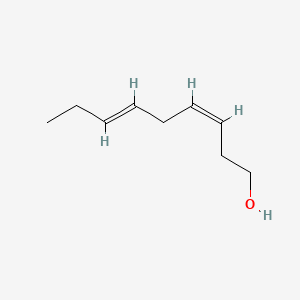

3,6-Nonadien-1-ol, (6Z)-

Description

Contextualizing the Compound within Chemical Ecology and Organic Synthesis

In the realm of chemical ecology , (6Z)-3,6-Nonadien-1-ol and its isomers are significant volatile organic compounds (VOCs). They are notably found in cucumbers (Cucumis sativus L.), where they are key contributors to the fresh, green, and characteristic "cucumber-like" flavor profile. frontiersin.orgperfumerflavorist.complos.org Research has shown that the abundance of C9 alcohols, including 3,6-nonadien-1-ol, can vary significantly among different cucumber cultivars, influencing their distinct aromas. frontiersin.org Beyond plant volatiles, these compounds are vital in insect communication. Various isomers have been identified as pheromones, which are chemical signals used by insects for processes like mating and aggregation. pherobase.comontosight.ai For instance, the (3Z,6Z) isomer is a known semiochemical for the Mexican Fruit Fly, Anastrepha ludens. pherobase.com This biological function has practical applications in agriculture, where these compounds can be used in lures for monitoring and controlling pest populations. ontosight.ai

From the perspective of organic synthesis , producing specific stereoisomers of 3,6-Nonadien-1-ol presents a considerable challenge. The synthesis requires precise control over the geometric configuration (E/Z or trans/cis) of the two double bonds within the carbon chain. ontosight.ai Researchers employ various stereoselective methods, such as the Wittig reaction, to achieve the desired isomer. ontosight.ai For example, the synthesis of (2E,6Z)-2,6-Nonadien-1-ol can start from (Z)-3-hexen-1-ol, which is converted to a Grignard reagent and then reacted with acrolein. chemicalbook.com Furthermore, compounds like (Z3,Z6)-3,6-nonadien-1-ol serve as readily available starting materials for the synthesis of other valuable aroma chemicals, such as (E2,Z6)-2,6-nonadienal. google.com

Significance of Stereochemistry in Biological Activity of 3,6-Nonadien-1-ol

Stereochemistry—the specific three-dimensional arrangement of atoms in a molecule—is paramount to the biological function of 3,6-Nonadien-1-ol. The molecule has two double bonds, each of which can exist in a cis (Z) or trans (E) configuration, leading to several possible stereoisomers, including (3Z,6Z), (3E,6Z), and (2E,6Z). ontosight.aivulcanchem.com

This structural nuance is not trivial; it dictates how the molecule interacts with biological receptors, such as those in the olfactory systems of insects. Consequently, different stereoisomers can elicit vastly different behavioral responses. An isomer that is a potent attractant for one species might be inactive or even repellent to another. This specificity is a cornerstone of chemical communication in the insect world, ensuring that signals are directed toward the intended recipient. ontosight.ai The synthesis and biological evaluation of each distinct isomer are therefore crucial for understanding their precise ecological roles and for developing species-specific pest management tools. ontosight.aivulcanchem.com

| Property | Value |

| Chemical Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| Appearance | Colorless liquid |

| Odor | Strong, fatty, green, cucumber-like |

| Solubility | Slightly soluble in water; soluble in fats and ethanol |

| Boiling Point | ~70°C at 2 Torr |

| Refractive Index | 1.462-1.469 at 20°C |

| Data sourced from multiple references. nih.govguidechem.comperfumerflavorist.com |

Current Research Frontiers and Unaddressed Questions Pertaining to (6Z)-3,6-Nonadien-1-ol

Current research continues to build upon the foundational knowledge of (6Z)-3,6-Nonadien-1-ol and its related isomers. A primary frontier is the development of more efficient and highly stereoselective synthetic routes to produce pure isomers for both research and commercial applications in the flavor, fragrance, and agricultural industries. perfumerflavorist.comontosight.aithegoodscentscompany.com In chemical ecology, studies are focused on identifying new pheromonal roles for these compounds in other insect species and elucidating the complete pheromone blends, as these often involve a precise ratio of multiple components. ontosight.ai

Several questions remain at the forefront of scientific inquiry:

What are the specific biosynthetic pathways that lead to the production of (6Z)-3,6-Nonadien-1-ol and its isomers in plants like cucumber? plos.org

How do insect olfactory receptors differentiate between the various stereoisomers with such high fidelity?

Beyond their role as attractants, what other subtle behavioral or physiological effects might these compounds have on insects and other organisms?

Can the synthesis of these compounds be achieved more economically and sustainably, perhaps through biotechnological methods, to broaden their application in sustainable agriculture?

Addressing these questions will deepen the understanding of this versatile compound and could unlock new applications in areas ranging from food science to environmental management.

| Organism | Isomer(s) Identified | Role/Significance |

| Cucumber (Cucumis sativus L.) | (Z)-3,6-nonadien-1-ol, (E,Z)-2,6-nonadien-1-ol | Key aroma/flavor compound. frontiersin.orgplos.orgchemicalbook.com |

| Mexican Fruit Fly (Anastrepha ludens) | (Z,Z)-3,6-Nonadien-1-ol | Semiochemical (chemical signal). pherobase.com |

| Various Moth Species | 3,6-Nonadien-1-ol, (3E,6Z)- | Pheromone component for male attraction. ontosight.ai |

| Violet (Viola odorata) | (2E,6Z)-2,6-Nonadien-1-ol | Constituent of leaf and blossom oil. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

167820-65-7 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(3Z,6E)-nona-3,6-dien-1-ol |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6- |

InChI Key |

PICGPEBVZGCYBV-FDTUMDBZSA-N |

Isomeric SMILES |

CC/C=C/C/C=C\CCO |

Canonical SMILES |

CCC=CCC=CCCO |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 6z 3,6 Nonadien 1 Ol

Identification and Distribution in Plant Volatiles (e.g., Cucumis melo)

(6Z)-3,6-Nonadien-1-ol is a well-documented volatile organic compound found in a variety of natural sources. Its identification is most prominent in the aroma profiles of many members of the Cucurbitaceae family.

In several melon cultivars (Cucumis melo), (Z,Z)-3,6-nonadien-1-ol is a key flavor compound. researchgate.netnih.gov Specifically, in Cucumis melo L. cv. inodorus (honeydew melon), it contributes significantly to the green and cucumber-like aroma characteristics of the fruit. researchgate.net The concentration and combination of this and other volatile compounds vary between different melon varieties, leading to their distinct flavor profiles. researchgate.net Beyond melons, nonadienols, including the (6Z)- isomer, have been identified in cucumbers, muscadine grapes, and violet leaves and flowers. perfumerflavorist.com

The following table summarizes the documented natural occurrences of (6Z)-3,6-Nonadien-1-ol and its isomers in various plant species.

Table 1: Natural Occurrence of 3,6-Nonadien-1-ol in Plant Volatiles

| Species | Common Name | Family | Isomer(s) Identified | Reference(s) |

|---|---|---|---|---|

| Cucumis melo | Melon | Cucurbitaceae | (Z,Z)-3,6-nonadien-1-ol | researchgate.netnih.gov |

| Cucumis sativus | Cucumber | Cucurbitaceae | Nonadienols | perfumerflavorist.com |

| Vitis rotundifolia | Muscadine Grape | Vitaceae | Nonadienols | perfumerflavorist.com |

Biosynthesis of C9 Alcohols: Enzymatic Mechanisms and Precursor Metabolism

The biosynthesis of C9 alcohols, including (6Z)-3,6-Nonadien-1-ol, is a product of the lipoxygenase (LOX) pathway, a metabolic cascade that transforms polyunsaturated fatty acids (PUFAs) into a variety of signaling and defense molecules known as oxylipins. mdpi.comresearchgate.net These C9 compounds, along with their C6 counterparts, are often referred to as Green Leaf Volatiles (GLVs) and are responsible for the characteristic "green" odor of freshly cut leaves, fruits, and vegetables. mdpi.com

The synthesis of (6Z)-3,6-Nonadien-1-ol begins with the release of C18 polyunsaturated fatty acids, primarily linoleic acid and linolenic acid, from plant cell membranes upon tissue damage. The process proceeds through a series of enzymatic steps:

Lipoxygenase (LOX) Action : The pathway is initiated by the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of PUFAs. mdpi.com To produce C9 volatiles, a 9-LOX specifically oxygenates the fatty acid at the C-9 position, forming 9-hydroperoxy fatty acids. For example, linoleic acid is converted to 9-hydroperoxy-octadecadienoic acid (9-HPOD).

Hydroperoxide Lyase (HPL) Cleavage : The resulting unstable 9-hydroperoxide is then cleaved by a specific hydroperoxide lyase (HPL). mdpi.comnih.gov This enzyme breaks the carbon chain, yielding a C9 aldehyde and a C9 oxo-acid. nih.gov In the case of 9-HPOD derived from linoleic acid, HPL cleavage results in the formation of (Z)-6-nonenal and 9-oxononanoic acid.

Isomerization and Reduction : The initially formed C9 aldehyde can undergo isomerization. Subsequently, it is reduced to its corresponding alcohol by the action of alcohol dehydrogenase (ADH). researchgate.net This final step converts the aldehyde into (6Z)-3,6-Nonadien-1-ol.

The general pathway is summarized in the table below.

Table 2: Key Enzymatic Steps in the Biosynthesis of (6Z)-3,6-Nonadien-1-ol

| Step | Enzyme | Substrate | Product(s) |

|---|---|---|---|

| 1 | 9-Lipoxygenase (9-LOX) | Linolenic Acid | 9-Hydroperoxyoctadecatrienoic acid (9-HPOT) |

| 2 | Hydroperoxide Lyase (HPL) | 9-HPOT | (Z)-6-Nonenal and 9-Oxononanoic acid |

The specific stereochemistry of (6Z)-3,6-Nonadien-1-ol, particularly the cis (Z) configuration of the double bond at the 6th carbon, is a direct result of the high specificity of the enzymes involved in the LOX pathway.

The stereochemical outcome is determined at several key stages:

Substrate Configuration : The natural precursors, linoleic and linolenic acids, contain cis (Z) double bonds. The biosynthesis pathway largely retains this initial stereochemistry.

Enzyme Regio- and Stereospecificity : Lipoxygenases are highly specific in where they add the oxygen molecule (regiospecificity) and the resulting stereochemistry of the hydroperoxide group. nih.gov Similarly, the subsequent cleavage by HPL and reduction by ADH are stereochemically controlled processes. nih.gov The production of specific isomers of GLVs in different plant tissues and in response to various stimuli indicates a tightly regulated enzymatic control over the entire pathway, ensuring the formation of biologically active stereoisomers.

Ecological Contexts of Natural Production in Non-Human Organisms

The production of (6Z)-3,6-Nonadien-1-ol and other Green Leaf Volatiles is not merely a byproduct of tissue damage but serves critical ecological functions. annualreviews.org These compounds act as potent signaling molecules in the interactions between plants and other organisms.

Plant Defense : GLVs, including C9 alcohols, are rapidly released upon herbivore feeding or mechanical damage. researchgate.netannualreviews.org This release is a key component of plant defense. These volatiles can act as a direct defense by repelling certain herbivores. More commonly, they function in indirect defense by attracting natural enemies (predators and parasitoids) of the attacking herbivores. nih.govnih.govresearchgate.net This "cry for help" is a well-documented phenomenon in tritrophic (plant-herbivore-predator) interactions.

Plant-Plant Communication : Volatiles released by a damaged plant can be perceived by neighboring, undamaged plants. nih.govnih.gov Upon perception, the neighboring plants can prime their own defense systems, leading to a faster and stronger response to subsequent herbivore attacks. While much of this research has focused on the C6-GLV (Z)-3-hexenol, the C9-GLVs are believed to function similarly as infochemicals. nih.govnih.gov

Other Organisms : The occurrence of (6Z)-3,6-Nonadien-1-ol is not limited to the plant kingdom. It has been identified as a semiochemical (a chemical involved in communication) for the South American fruit fly, Anastrepha fraterculus, where it acts as an attractant. pherobase.com Additionally, 3,6-Nonadien-1-ol has been found in marine organisms, including fish and oysters, where it contributes to their unique aroma profiles. fragranceconservatory.com

Chemical Synthesis Methodologies for 6z 3,6 Nonadien 1 Ol

Stereoselective and Stereospecific Routes to (6Z)-3,6-Nonadien-1-ol

The primary challenge in synthesizing (6Z)-3,6-Nonadien-1-ol lies in the stereocontrolled formation of the two Z-configured double bonds. Several strategies have been successfully employed to address this challenge, offering high levels of stereoselectivity.

Partial Hydrogenation of Polyunsaturated Precursors

A common and effective strategy for the synthesis of Z-alkenes is the partial hydrogenation of alkynes. In the context of (6Z)-3,6-Nonadien-1-ol, this involves the synthesis of a diynol precursor, 3,6-nonadiyn-1-ol, followed by a stereoselective reduction. The Lindlar catalyst, a palladium catalyst poisoned with lead and quinoline, is the quintessential reagent for this transformation, facilitating the syn-addition of hydrogen to the alkyne functionalities to yield the corresponding cis-alkenes. This method is advantageous due to the commercial availability of the catalyst and the generally high stereoselectivity for the Z-isomer.

The synthesis of the 3,6-nonadiyn-1-ol precursor itself can be achieved through various acetylenic coupling reactions. This precursor is crucial as it sets the carbon framework for the final product. The subsequent partial hydrogenation must be carefully monitored to prevent over-reduction to the corresponding alkane, thereby ensuring a high yield of the desired diene alcohol.

Horner–Wadsworth–Emmons Reactions in Diene Construction

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds and can be adapted to achieve high Z-selectivity. While the standard HWE reaction typically favors the formation of E-alkenes due to thermodynamic control, modifications to the phosphonate (B1237965) reagent and reaction conditions can reverse this selectivity.

The Still-Gennari modification of the HWE reaction is particularly relevant for the synthesis of Z-alkenes. This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. These conditions favor the kinetic product, leading to the formation of the Z-olefin with high stereoselectivity. For the synthesis of a (Z,Z)-diene like (6Z)-3,6-Nonadien-1-ol, an iterative HWE approach could be envisioned, where two successive Z-selective HWE reactions are used to construct the diene system.

| Reagent Type | Typical Selectivity | Key Features |

| Standard HWE Reagents (e.g., triethyl phosphonoacetate) | E-selective | Thermodynamically controlled, forms the more stable E-alkene. |

| Still-Gennari Reagents (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) | Z-selective | Kinetically controlled, utilizes electron-withdrawing groups on the phosphonate. |

Grignard Reagent Coupling Strategies

Grignard reagents offer a versatile platform for the construction of the carbon skeleton of (6Z)-3,6-Nonadien-1-ol. One effective strategy involves the coupling of a Grignard reagent derived from a propargyl halide with an appropriate electrophile. For instance, the reaction of a propargyl Grignard reagent with an epoxide can open the ring and introduce a hydroxyl group at a desired position.

A plausible synthetic route could involve the reaction of propargyl magnesium bromide with an appropriate epoxide to form a homopropargyl alcohol. Subsequent coupling of this intermediate with another alkyne-containing fragment, followed by partial hydrogenation, would lead to the desired (Z,Z)-dienol. The strategic use of protecting groups for the hydroxyl function is often necessary to prevent interference with the Grignard and subsequent coupling reactions. Furthermore, metal-catalyzed cross-coupling reactions involving Grignard reagents, such as those catalyzed by copper salts, can be employed to form the carbon-carbon bonds of the diene precursor with high efficiency.

Total Synthesis Approaches and Methodological Advancements

The total synthesis of (6Z)-3,6-Nonadien-1-ol, a known pheromone of the melon fly (Bactrocera cucurbitae), has been the subject of several research efforts, leading to various methodological advancements. These syntheses often combine the stereoselective methods mentioned above in a sequential manner to build the molecule from simpler, readily available starting materials.

One reported total synthesis initiates from α-linolenic acid, a naturally occurring fatty acid containing three Z-configured double bonds. Through a series of transformations including reduction and selective oxidation, a key intermediate can be obtained. This intermediate can then be subjected to a Grignard coupling reaction to introduce the remaining carbon atoms and set the stage for the final alcohol functionality. This approach leverages the pre-existing stereochemistry of the natural product starting material, providing an efficient route to the target molecule.

Catalytic Transformations for Enhanced Diene Alcohol Synthesis

Beyond the initial construction of the carbon skeleton and the stereoselective formation of the double bonds, catalytic transformations can play a crucial role in enhancing the efficiency and selectivity of the synthesis of (6Z)-3,6-Nonadien-1-ol.

For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to form one or both of the double bonds with high stereochemical fidelity. These reactions offer mild conditions and a broad functional group tolerance, making them attractive for the synthesis of complex molecules.

Furthermore, catalytic methods for the selective hydrogenation of alkynes continue to be an area of active research. The development of new catalyst systems that offer improved selectivity, higher activity, and better recyclability over traditional catalysts like Lindlar's catalyst is a key objective. Such advancements can lead to more sustainable and cost-effective synthetic routes to (6Z)-3,6-Nonadien-1-ol.

Process Optimization for Scalable Production and Isomeric Purity

A key challenge in the synthesis of dienes is the potential for isomerization of the double bonds, which can lead to a mixture of geometric isomers and reduce the purity of the final product. Careful selection of reaction conditions and purification methods is essential to minimize these side reactions. For example, in the partial hydrogenation of diynes, precise control of the reaction time and hydrogen pressure is crucial to avoid both over-reduction and isomerization.

Ecological and Biological Functions of 6z 3,6 Nonadien 1 Ol

Role as a Semiochemical and Pheromone Component

(6Z)-3,6-Nonadien-1-ol is recognized as a semiochemical, a broad term for a chemical substance that carries a message for the purpose of communication between organisms. nih.gov Its primary identified function in this capacity is as a pheromone, a chemical signal that triggers a natural behavioral response in another member of the same species.

While the role of (6Z)-3,6-Nonadien-1-ol is well-documented in certain dipteran species, its function in the communication systems of termites and moths is not definitively established in available research. However, the study of chemical communication in these insects reveals the importance of structurally similar compounds.

In termites, chemical communication is paramount for maintaining their complex social structures. Trail-following and sex pheromones are critical for foraging, nestmate recognition, and reproduction. A prominent and widely studied termite pheromone is (3Z,6Z,8E)-dodecatrien-1-ol, an unsaturated alcohol with a C12 carbon chain. researchgate.netpherobase.com This compound has been identified as a trail pheromone in numerous species, including Reticulitermes hesperus, and as a sex pheromone in the fungus-growing termite Pseudacanthotermes spiniger. researchgate.netpherobase.com Another related compound, (3Z,6Z)-dodeca-3,6-dien-1-ol, is also known to be involved in the trail-following behavior of some termite species. The prevalence of these C12 unsaturated alcohols in termite communication suggests a potential for other similar molecules, like the C9 (6Z)-3,6-Nonadien-1-ol, to have signaling functions, though direct evidence is currently lacking.

In moths (Lepidoptera), sex pheromones are typically produced by females to attract males for mating. These pheromones are often blends of straight-chain unsaturated hydrocarbons, alcohols, aldehydes, or acetates. researchgate.net While a vast number of moth pheromones have been identified, specific evidence for the use of (6Z)-3,6-Nonadien-1-ol as a primary pheromone component in moths is not prominent in the existing scientific literature. Research on lepidopteran pheromones has identified various homoconjugated trienes as common sex pheromone and attractant components. researchgate.net

The most clearly defined role of (6Z)-3,6-Nonadien-1-ol in chemical signaling is as a component of the male-produced pheromone in certain fruit fly species. In the Mexican fruit fly, Anastrepha ludens, and the Caribbean fruit fly, Anastrepha suspensa, (3Z,6Z)-3,6-Nonadien-1-ol is a key component of the pheromone blend that mediates intraspecific communication, specifically for mating purposes. pherobase.comfao.org This compound, along with others, is released by males to attract virgin females. fao.org

The table below summarizes the known role of (3Z,6Z)-3,6-Nonadien-1-ol as a pheromone component in specific insect species.

| Species | Order | Family | Common Name | Pheromone Function |

| Anastrepha ludens | Diptera | Tephritidae | Mexican fruit fly | Male-produced sex pheromone |

| Anastrepha suspensa | Diptera | Tephritidae | Caribbean fruit fly | Male-produced sex pheromone |

Behavioral Responses Elicited in Target Organisms

The release of (6Z)-3,6-Nonadien-1-ol as a semiochemical elicits specific and observable behavioral responses in the receiving organisms. These responses are integral to the ecological function of the compound.

In the context of the Mexican fruit fly, Anastrepha ludens, laboratory bioassays have demonstrated that (3Z,6Z)-3,6-Nonadien-1-ol is an active component of the male-produced pheromone that elicits behavioral responses from virgin females. fao.org This indicates a clear role in attraction for the purpose of mating. While the term "aggregation" often refers to the gathering of both sexes for purposes such as feeding or defense, the primary documented behavioral response to this specific compound is sexual attraction.

The communication mediated by (6Z)-3,6-Nonadien-1-ol is an example of an olfactory-mediated interaction. The compound is volatile, allowing it to travel through the air and be detected by the antennae of receptive individuals. In the case of Anastrepha ludens, the female flies detect the male-produced pheromone, which then influences their movement towards the source. This chemical signaling is a crucial component of the reproductive strategy of these flies and, consequently, influences their population dynamics within their ecosystem.

Influence of Stereoisomerism on Biological Activity

The spatial arrangement of atoms within a molecule, known as stereoisomerism, can have a profound impact on its biological activity. In the case of pheromones, even subtle changes in the geometry of double bonds or the chirality of stereocenters can drastically alter or eliminate the behavioral response in the target insect.

For the broader class of 3,6-dienols, the specific configuration of the double bonds (Z or E) is critical. While the (3Z,6Z) isomer of 3,6-Nonadien-1-ol is active in the aforementioned fruit flies, other isomers may have different or no activity. Research on the trail pheromone of the termite Porotermes adamsoni, which utilizes a related C12 compound, has shown that different geometric isomers can have varying levels of activity. scielo.sa.cr In some instances, one isomer is significantly more active than another, highlighting the high specificity of the olfactory receptors in insects. scielo.sa.cr

The following table presents the different stereoisomers of 3,6-Nonadien-1-ol.

| Isomer | Common Name |

| (3Z,6Z)-3,6-Nonadien-1-ol | (Z,Z)-3,6-Nonadienol |

| (3E,6Z)-3,6-Nonadien-1-ol | (E,Z)-3,6-Nonadienol |

| (3Z,6E)-3,6-Nonadien-1-ol | (Z,E)-3,6-Nonadienol |

| (3E,6E)-3,6-Nonadien-1-ol | (E,E)-3,6-Nonadienol |

Detailed studies specifically comparing the biological activity of all stereoisomers of 3,6-Nonadien-1-ol are not extensively documented. However, the general principles of pheromone perception strongly suggest that the (3Z,6Z) configuration is likely the most, if not the only, active isomer for the species that utilize it as a pheromone.

Mechanistic Investigations of 6z 3,6 Nonadien 1 Ol Biological Action Non Human Receptors

Ligand-Receptor Interactions and Olfactory Receptor Binding

The perception of volatile compounds like (6Z)-3,6-Nonadien-1-ol in insects is a sophisticated process that begins with the interaction between the ligand and specific receptor proteins located on the dendrites of olfactory sensory neurons (OSNs). These neurons are housed within specialized hair-like structures on the antennae and maxillary palps called sensilla.

The initial step in this process often involves soluble proteins within the sensillar lymph, such as Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs). mdpi.com These proteins are thought to bind to hydrophobic odorants like (6Z)-3,6-Nonadien-1-ol upon their entry into the sensillum through cuticular pores, solubilizing them and transporting them to the membrane-bound olfactory receptors. mdpi.comfrontiersin.org Transcriptomic and proteomic analyses of the antennae of the Mexican fruit fly, Anastrepha ludens, a species known to use (6Z)-3,6-Nonadien-1-ol as a pheromone, have revealed a diverse array of these binding proteins, suggesting their crucial role as a first filter in olfactory processing. mdpi.comresearchgate.netnih.gov

The primary recognition of the odorant molecule occurs at the level of transmembrane olfactory receptors. In insects, two major families of receptors are responsible for detecting volatile chemicals: the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs). mdpi.com

Odorant Receptors (ORs): These receptors form a unique class of ligand-gated ion channels. An OR complex is typically a heteromer composed of a variable, odorant-specific OrX subunit and a highly conserved co-receptor subunit known as Orco. nih.gov The OrX subunit confers the specificity of the receptor to particular ligands.

Ionotropic Receptors (IRs): This family of receptors is evolutionarily related to ionotropic glutamate (B1630785) receptors. Similar to ORs, IRs function as ligand-gated ion channels and are typically heteromeric complexes of a specific IR subunit and a co-receptor, either IR8a or IR25a.

While extensive research has identified numerous OR and IR genes in relevant insect species such as Anastrepha ludens, the specific receptor that binds (6Z)-3,6-Nonadien-1-ol has not yet been definitively "deorphanized". mdpi.com However, the compound is a known male-produced pheromone component for A. ludens, and electrophysiological studies have confirmed that the antennae of these flies are sensitive to it, strongly indicating the presence of a corresponding specific receptor. fao.org

| Protein Family | Function | Role in (6Z)-3,6-Nonadien-1-ol Perception |

|---|---|---|

| Odorant-Binding Proteins (OBPs) | Solubilize and transport hydrophobic odorants through the sensillar lymph to olfactory receptors. | Presumed to be involved in the transport of (6Z)-3,6-Nonadien-1-ol to the neuronal membrane. Multiple OBPs have been identified in Anastrepha ludens. mdpi.comresearchgate.net |

| Odorant Receptors (ORs) | Ligand-gated ion channels that specifically bind to odorants, leading to neuronal activation. Composed of a specific OrX and a conserved Orco subunit. | A specific OrX subunit in species like Anastrepha ludens is hypothesized to be the primary receptor for (6Z)-3,6-Nonadien-1-ol. |

| Ionotropic Receptors (IRs) | Another class of ligand-gated ion channels involved in the detection of a range of odorants and tastants. | Potentially involved in the detection of (6Z)-3,6-Nonadien-1-ol, although ORs are more commonly associated with pheromone perception. |

Signal Transduction Pathways in Chemosensory Systems of Insects

Upon the binding of (6Z)-3,6-Nonadien-1-ol to its specific olfactory receptor, a signal transduction cascade is initiated, converting the chemical signal into an electrical one. The nature of this cascade depends on the type of receptor involved (OR or IR).

In the case of Odorant Receptors , the binding of the ligand to the OrX subunit induces a conformational change in the receptor complex, leading to the opening of the ion channel. This allows for an influx of cations (such as Na⁺ and Ca²⁺) into the neuron, causing a depolarization of the cell membrane. This depolarization is the receptor potential. While ORs function directly as ion channels (ionotropic signaling), there is also evidence for the involvement of G-protein-coupled second messenger pathways (metabotropic signaling) in modulating the signal, though this is not the primary mode of transduction. The influx of calcium can also trigger downstream signaling events, such as the opening of Ca²⁺-activated Cl⁻ channels, which can amplify the depolarization. nih.govresearchgate.net

For Ionotropic Receptors , the mechanism is more direct. As their name suggests, they are ligand-gated ion channels. The binding of (6Z)-3,6-Nonadien-1-ol would directly cause the IR channel to open, leading to a flow of ions across the membrane and subsequent depolarization of the olfactory sensory neuron.

In both pathways, if the receptor potential is strong enough to reach the neuron's threshold, it will trigger the firing of action potentials. These electrical signals then propagate along the axon of the olfactory sensory neuron from the antenna to the antennal lobe of the insect's brain. In the antennal lobe, the axons of neurons expressing the same receptor converge on specific spherical structures called glomeruli. This organized input creates a specific pattern of glomerular activation that the brain interprets as a particular scent.

Neuroethological Studies of Chemoperception in Invertebrates

Neuroethology links the neural basis of a behavior with its evolutionary and ecological significance. For (6Z)-3,6-Nonadien-1-ol, neuroethological studies have primarily focused on its role as a semiochemical, particularly as a sex pheromone in tephritid fruit flies.

Research on the Mexican fruit fly, Anastrepha ludens, has been particularly informative. In this species, (6Z)-3,6-Nonadien-1-ol is one of the components of the male-produced sex pheromone. fao.org Laboratory-based wind tunnel bioassays have demonstrated that this compound is crucial for eliciting behavioral responses in virgin females. nih.gov While the full behavioral repertoire is often triggered by the complete pheromone blend, studies have dissected the roles of individual components.

Treatments containing (6Z)-3,6-Nonadien-1-ol in combination with another component, (S,S)-(-)-epianastrephin, were found to elicit strong behavioral responses in female A. ludens. nih.gov These responses included:

Attraction: Females were attracted to the vicinity of the chemical source.

Increased Locomotion: An increase in the rate of searching behavior was observed.

Changes in Search Strategy: The pattern of movement was altered, indicating a more focused search for the source.

These behaviors are indicative of a state of sexual arousal and mate-seeking, which is consistent with the function of a sex pheromone. The compound serves as a critical chemical cue that guides the female's behavior, increasing the probability of locating a mate and successful reproduction. The response to the pheromone can be influenced by the female's physiological state, such as her mating status. researchgate.net For instance, in some Anastrepha species, mated females may show a reduced response to male pheromones as their behavioral focus shifts to finding suitable oviposition sites. mdpi.com

| Pheromone Component(s) | Observed Behavioral Response | Reference |

|---|---|---|

| (6Z)-3,6-Nonadien-1-ol in combination with (S,S)-(-)-epianastrephin | Attraction to the pheromone vicinity, increased searching rate, changes in searching strategy. | nih.gov |

| (Z)-3-nonenol in combination with (S,S)-(-)-epianastrephin | Elicited strong behavioral responses similar to the combination with (6Z)-3,6-Nonadien-1-ol. | nih.gov |

Advanced Analytical Methodologies for 6z 3,6 Nonadien 1 Ol

High-Resolution Chromatographic Separation and Quantification (e.g., GC-MS, GC-Olfactometry)

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone for the separation and identification of (6Z)-3,6-nonadien-1-ol. The technique's ability to separate volatile compounds in a complex mixture and provide structural information makes it ideal for flavor and fragrance analysis. In the analysis of watermelon volatiles, (Z,Z)-3,6-nonadien-1-ol has been identified as a significant component, with its relative abundance varying among different cultivars. For instance, in the rind of the 'Captivation' watermelon cultivar, it was found to be the most abundant volatile compound.

For quantitative or semi-quantitative analysis, the area of the chromatographic peak corresponding to (6Z)-3,6-nonadien-1-ol is integrated and compared to the peak area of an internal standard. The Kovats retention index (RI) is a standardized measure used for the identification of compounds in GC, and for (Z,Z)-3,6-nonadien-1-ol, a retention index of 1056 has been reported. nih.gov

Table 1: GC-MS and GC-Olfactometry Data for 3,6-Nonadien-1-ol Isomers

| Compound | Matrix | Retention Index (RI) | Odor Descriptor | Flavor Dilution (FD) Factor | Reference |

|---|---|---|---|---|---|

| (Z,Z)-3,6-Nonadien-1-ol | Watermelon Dietary Fiber | 1056 | Watermelon, fresh, melon | - | nih.gov |

| (E,Z)-3,6-Nonadien-1-ol | Thermally Treated Watermelon Juice | - | Off-flavor contributor | >1 | nih.gov |

Spectroscopic Methods for Stereochemical Elucidation and Confirmation

The precise stereochemistry of (6Z)-3,6-nonadien-1-ol, particularly the configuration of its double bonds, is critical to its characteristic aroma. Spectroscopic methods are indispensable for confirming the exact stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Configuration

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Table 2: Key Mass Spectral Fragments for 3,6-Nonadien-1-ol

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 41 | 100.0 | [C3H5]+ |

| 67 | 80.1 | [C5H7]+ |

| 55 | 70.8 | [C4H7]+ |

| 79 | 60.2 | [C6H7]+ |

| 93 | 40.5 | [C7H9]+ |

| 140 | 5.3 | [C9H16O]+• (Molecular Ion) |

*Data is based on the EI-MS spectrum of (E,Z)-3,6-Nonadien-1-ol from the NIST WebBook, which is expected to be very similar to the (6Z)- isomer.

Advanced Sample Preparation Techniques for Complex Biological Matrices

The isolation of volatile and semi-volatile compounds like (6Z)-3,6-nonadien-1-ol from complex biological matrices such as fruit juices is a critical step prior to instrumental analysis. Advanced sample preparation techniques are employed to extract and concentrate the analytes of interest while minimizing the interference from the matrix.

Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile compounds. In the analysis of watermelon juice, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been successfully used. researchgate.net The sample is typically placed in a sealed vial and heated to a specific temperature to allow the volatile compounds to partition into the headspace, where they are adsorbed onto the SPME fiber. The fiber is then directly desorbed into the GC injector.

Solvent-assisted flavor evaporation (SAFE) is another powerful technique for the isolation of volatile compounds from food matrices. It is a form of vacuum distillation that allows for the gentle separation of volatiles from non-volatile components at low temperatures, thus minimizing the risk of thermal degradation and artifact formation. nih.gov

Development of Standardized Analytical Protocols

While specific, officially standardized analytical protocols for (6Z)-3,6-nonadien-1-ol were not found in the reviewed literature, the principles of method validation are crucial for ensuring the reliability of analytical data. Organizations such as AOAC International provide guidelines and official methods for the analysis of various components in foods, including alcohols in fruit juices. These general methods can be adapted and validated for the specific analysis of (6Z)-3,6-nonadien-1-ol.

The development of a standardized protocol would involve the optimization of all analytical steps, from sample preparation to instrumental analysis, and would include validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of certified reference materials, where available, is also essential for ensuring the accuracy of the measurements. The establishment of such protocols would be beneficial for quality control in the food and beverage industry and for regulatory purposes.

Theoretical and Computational Studies of 6z 3,6 Nonadien 1 Ol

Molecular Modeling and Conformational Analysis

(6Z)-3,6-Nonadien-1-ol is a flexible molecule with multiple rotatable bonds, allowing it to adopt a variety of three-dimensional conformations. Understanding the conformational landscape of this molecule is crucial, as its shape plays a significant role in its interaction with olfactory receptors. Molecular modeling techniques, particularly conformational analysis, are employed to identify the low-energy conformations of the molecule.

Molecular mechanics (MM) methods, using force fields such as MMFF or AMBER, are often the first step in exploring the vast conformational space. These methods calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the single bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which represent the most stable conformations of (6Z)-3,6-Nonadien-1-ol.

| Dihedral Angle | Description | Predicted Stable Conformations (Degrees) |

| C2-C3-C4-C5 | Rotation around the single bond between the two double bonds | ~120°, ~240° |

| C5-C6-C7-C8 | Rotation around the single bond adjacent to the second double bond | gauche (~60°, ~300°), anti (~180°) |

| C8-C9-O-H | Rotation of the hydroxyl group | gauche (~60°, ~300°), anti (~180°) |

This table represents a hypothetical output from a conformational analysis, illustrating the types of data generated. The specific dihedral angles would be determined by detailed computational studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity

To gain a more detailed understanding of the electronic properties and reactivity of (6Z)-3,6-Nonadien-1-ol, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) with basis sets such as 6-31G* or larger provide a good balance between accuracy and computational cost for a molecule of this size.

These calculations can determine a variety of electronic properties, including:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability. For unsaturated alcohols, the π-orbitals of the double bonds are expected to contribute significantly to the HOMO.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. The region around the oxygen atom of the hydroxyl group is expected to have a high negative potential, making it a likely site for hydrogen bonding. The π-systems of the double bonds will also exhibit distinct electronic characteristics.

Recent studies on other alcohols have highlighted the importance of quantum mechanical effects, such as proton tunneling, in understanding their dielectric properties eurekalert.org. While specific studies on (6Z)-3,6-Nonadien-1-ol are not prevalent, these advanced computational approaches could provide deeper insights into its behavior.

| Property | Calculated Value (Example) | Significance |

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | Chemical reactivity and stability |

| Dipole Moment | 1.7 D | Polarity and intermolecular interactions |

This table provides illustrative values that would be obtained from quantum chemical calculations.

In Silico Prediction of Ligand-Receptor Interactions and Biological Activity

A primary goal of computational studies on semiochemicals is to understand how they interact with their biological targets, typically olfactory receptors (ORs) located in the antennae of insects. In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable for this purpose.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (in this case, (6Z)-3,6-Nonadien-1-ol) to a receptor protein. Since the specific OR for this compound may not have a determined crystal structure, homology modeling is often used to build a 3D model of the receptor based on the known structure of a related protein. The (6Z)-3,6-Nonadien-1-ol molecule is then "docked" into the predicted binding site of the receptor model. The docking process generates various binding poses and scores them based on factors like intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, and hydrophobic interactions). The hydroxyl group of the alcohol is a likely candidate for forming hydrogen bonds with polar amino acid residues in the binding pocket, while the hydrocarbon chain would engage in hydrophobic interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the receptor upon binding. This dynamic view is crucial for a more realistic understanding of the molecular recognition process. Computational models of insect pheromone transduction cascades have been developed to simulate the entire process from pheromone binding to the generation of a nerve impulse nih.govplos.org.

Computational Approaches to Biosynthetic Pathway Elucidation

Computational chemistry can also aid in understanding the biosynthesis of (6Z)-3,6-Nonadien-1-ol. The formation of this compound in insects likely involves a series of enzymatic reactions, including desaturation and reduction steps starting from a saturated fatty acid precursor.

Quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for studying enzyme-catalyzed reactions. In this approach, the active site of the enzyme and the substrate are treated with a high level of quantum mechanics theory, while the rest of the protein and the surrounding solvent are modeled using more computationally efficient molecular mechanics. This allows researchers to model the reaction mechanism, calculate activation energies, and understand the role of specific amino acid residues in catalysis. For instance, computational studies could be used to investigate the mechanism of the desaturase enzymes that introduce the double bonds at the specific 3 and 6 positions of the nonadecane (B133392) chain. While the genetics of pheromone biosynthesis have been studied, detailing the enzymes involved, computational approaches can illuminate the precise chemical steps they catalyze mpg.deresearchgate.netnih.gov.

Future Research Directions and Applications in Chemical Ecology

Development of Environmentally Sustainable Pest Management Strategies

The unique properties of (6Z)-3,6-Nonadien-1-ol and its isomers as insect attractants make them prime candidates for the development of eco-friendly pest control methods. These strategies aim to reduce reliance on broad-spectrum synthetic pesticides, which can have detrimental effects on non-target organisms and the environment.

Pheromone-Based Monitoring and Trapping Systems

Pheromone-based monitoring is a cornerstone of integrated pest management (IPM), providing crucial data on pest populations to guide control decisions. Research has identified isomers of 3,6-Nonadien-1-ol as key components of the sex pheromones of several economically important fruit fly species of the genus Anastrepha.

Specifically, (E,Z)-3,6-nonadien-1-ol has been identified as a male-produced volatile that attracts females of the South American fruit fly, Anastrepha fraterculus. researchgate.netnih.govufba.br Similarly, (Z,Z)-3,6-nonadien-1-ol is a known pheromone component for the Mexican fruit fly, Anastrepha ludens, and the Caribbean fruit fly, Anastrepha suspensa. pherobase.comfao.org These findings are pivotal for the design of highly specific and effective trapping systems for these pests.

Future research in this area will likely focus on:

Optimizing Lure Formulations: Determining the precise blend and release rate of (6Z)-3,6-Nonadien-1-ol and other synergistic compounds to maximize the attraction of the target pest species.

Field Efficacy Trials: Conducting large-scale field studies to validate the effectiveness of these pheromone-baited traps in diverse agricultural settings.

Expanding the Scope: Investigating the potential role of (6Z)-3,6-Nonadien-1-ol as a pheromone or attractant for other insect pests.

Below is a table summarizing the identified roles of 3,6-Nonadien-1-ol isomers in different Anastrepha species.

| Compound Isomer | Species | Role |

| (E,Z)-3,6-nonadien-1-ol | Anastrepha fraterculus | Male-produced female attractant researchgate.netnih.govufba.br |

| (Z,Z)-3,6-nonadien-1-ol | Anastrepha ludens | Pheromone pherobase.comfao.org |

| (Z,Z)-3,6-nonadien-1-ol | Anastrepha suspensa | Pheromone pherobase.com |

Mating Disruption Techniques

Mating disruption is a proactive pest control method that involves permeating an area with a synthetic pheromone to confuse males and prevent them from locating females, thereby suppressing reproduction. wikipedia.orgsuterra.comwsu.edu This technique is highly specific and has a low impact on non-target organisms. suterra.com

While the attractant properties of 3,6-Nonadien-1-ol isomers are established for certain fruit flies, their application in mating disruption for these species is a promising but less explored frontier. Future research should investigate the feasibility of using (6Z)-3,6-Nonadien-1-ol in mating disruption programs for Anastrepha species. Key research questions include:

Can high concentrations of synthetic (6Z)-3,6-Nonadien-1-ol effectively disrupt the mate-finding behavior of male fruit flies?

What are the optimal dispenser technologies and application rates for achieving effective mating disruption in orchards and other agricultural landscapes?

How does the efficacy of (6Z)-3,6-Nonadien-1-ol-based mating disruption compare to and integrate with other pest management tactics?

Exploration of Novel Biological Functions and Ecological Roles

The current understanding of (6Z)-3,6-Nonadien-1-ol is largely centered on its role as a sex pheromone in Tephritid fruit flies. However, it is plausible that this compound possesses other, yet undiscovered, biological functions and plays a more complex role in ecological interactions.

Future research could delve into:

Interspecific Signaling: Investigating whether (6Z)-3,6-Nonadien-1-ol acts as a kairomone, attracting natural enemies (predators and parasitoids) of the fruit flies that produce it. This could have significant implications for biological control programs.

Host Plant Interactions: Exploring any potential links between the production of (6Z)-3,6-Nonadien-1-ol by insects and the volatile profiles of their host plants. It is possible that the compound mimics a host plant cue or is derived from host plant precursors.

Behavioral Repellency: Assessing whether (6Z)-3,6-Nonadien-1-ol can act as a repellent to other competing insect species or even to mated females of the same species, which could be relevant for managing oviposition behavior.

Biotechnological Approaches to Sustainable Production of (6Z)-3,6-Nonadien-1-ol

The commercial viability of pheromone-based pest management strategies is often dependent on the cost-effective and sustainable production of the active semiochemicals. Traditional chemical synthesis of pheromones can be complex and expensive. nih.gov Biotechnological approaches, utilizing engineered microorganisms or plants, offer a promising alternative for the sustainable production of (6Z)-3,6-Nonadien-1-ol.

Recent advancements in synthetic biology have enabled the production of various fatty acid-derived molecules, including alcohols, in microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica. nih.govfrontiersin.orgnih.gov These platforms could be engineered to produce (6Z)-3,6-Nonadien-1-ol by introducing the necessary biosynthetic pathways. Key areas for future research include:

Pathway Elucidation: Identifying the complete biosynthetic pathway responsible for the production of (6Z)-3,6-Nonadien-1-ol in insects.

Metabolic Engineering: Genetically modifying microbial chassis to express the required enzymes and optimize metabolic fluxes towards the target molecule.

Process Optimization: Developing efficient fermentation and downstream processing techniques to maximize yields and purity of the biosynthesized (6Z)-3,6-Nonadien-1-ol.

Interdisciplinary Research Opportunities in Chemical Communication and Synthetic Biology

The study of (6Z)-3,6-Nonadien-1-ol sits (B43327) at the intersection of several scientific disciplines, offering exciting opportunities for interdisciplinary collaboration. A holistic understanding of insect chemical communication is essential for developing robust and sustainable pest management solutions. nih.govfrontiersin.orgbiorxiv.org

Future research should foster collaborations between:

Chemical Ecologists: To identify new pheromones and understand their ecological roles.

Entomologists and Ethologists: To study the behavioral responses of insects to these chemical cues.

Synthetic Biologists and Metabolic Engineers: To develop sustainable methods for producing these valuable compounds.

Agricultural Scientists and IPM Practitioners: To translate fundamental research into practical and effective pest management strategies in the field.

By integrating knowledge from these diverse fields, the full potential of (6Z)-3,6-Nonadien-1-ol in advancing our understanding of chemical ecology and developing innovative, environmentally friendly technologies for agriculture can be realized.

Q & A

Q. How can (6Z)-3,6-nonadien-1-ol be reliably identified and characterized in complex biological matrices?

To identify (6Z)-3,6-nonadien-1-ol in complex mixtures, employ gas chromatography (GC) coupled with mass spectrometry (MS) using non-polar columns (e.g., 5% phenyl polysiloxane) and temperature ramps optimized for resolving unsaturated alcohols . For enhanced resolution in plant volatiles, apply headspace solid-phase microextraction (HS-SPME) combined with comprehensive two-dimensional GC coupled to time-of-flight MS (GC×GC-TOFMS), which separates co-eluting compounds and provides spectral confirmation . Hierarchical cluster analysis (HCA) using Ward's linkage and Euclidean distance can further validate compound associations with biosynthetic enzyme activities (e.g., LOX, 9-HPL) across developmental stages .

Q. What enzymatic pathways are involved in the biosynthesis of (6Z)-3,6-nonadien-1-ol in plants?

The biosynthesis in plants primarily involves lipoxygenase (LOX)-mediated oxidation of polyunsaturated fatty acids, followed by cleavage via 9-hydroperoxide lyase (9-HPL). Experimental validation requires measuring LOX and 9-HPL activities in tissue homogenates using spectrophotometric assays (e.g., LOX activity via conjugated diene formation at 234 nm, 9-HPL via GC analysis of resultant aldehydes). Correlate enzyme activity peaks with volatile accumulation profiles during fruit development stages using cluster analysis .

Q. What methodological approaches are recommended for quantifying (6Z)-3,6-nonadien-1-ol in multicomponent systems?

Use stable isotope-labeled internal standards (e.g., deuterated or ¹³C-labeled analogs) to correct for matrix effects and ionization variability in GC-MS. Spike samples with standards like 3-amino-2-oxazolidinone-d4 or similar compounds before extraction to ensure precision. Validate the method via recovery tests (85–115%) and linearity (R² >0.99) across expected concentration ranges .

Advanced Research Questions

Q. How can genetic factors influencing (6Z)-3,6-nonadien-1-ol production be systematically investigated?

Conduct quantitative trait locus (QTL) mapping in segregating plant populations to identify genomic regions associated with volatile production. Pair this with RNA-seq to profile LOX, HPL, and alcohol dehydrogenase gene expression. Validate candidate genes via transient overexpression/silencing in model systems (e.g., Nicotiana benthamiana) and monitor volatile profiles using HS-SPME-GC-MS .

Q. What experimental strategies confirm the role of (6Z)-3,6-nonadien-1-ol in insect pheromone systems?

Perform gas chromatography-electroantennographic detection (GC-EAD) to assess antennal responses in target insects. Couple this with field trapping assays using synthetic (6Z)-3,6-nonadien-1-ol at ecologically relevant doses (e.g., 1–10 µg/lure). Use redundancy analysis (RDA) to statistically differentiate population-specific responses to this compound versus co-occurring volatiles .

Q. How should researchers address contradictions in reported quantification data across studies?

Apply multivariate statistical tools (e.g., principal component analysis) to re-analyze raw datasets, focusing on batch effects (extraction methods, column types). Cross-validate findings using orthogonal methods (e.g., NMR for absolute quantification) and harmonize protocols via inter-laboratory round-robin trials. Report data with explicit metadata on analytical conditions .

Q. What methods elucidate metabolic relationships between (6Z)-3,6-nonadien-1-ol and related aldehydes?

Conduct correlation network analysis on paired aldehyde-alcohol concentrations across biological replicates. For enzymatic confirmation, incubate aldehyde precursors (e.g., (E,Z)-2,6-nonadienal) with alcohol dehydrogenase inhibitors (e.g., 4-methylpyrazole) and monitor alcohol accumulation via time-course GC-MS. Use kinetic modeling to estimate substrate conversion rates .

Q. How to design experiments comparing (6Z)-3,6-nonadien-1-ol profiles across diverse sample types?

Implement a nested experimental design with triplicate sampling per biological group. Normalize data to internal standards and total ion current. Use permutational ANOVA (PERMANOVA) to test for significant differences (α=0.05) in compound abundance, followed by linear discriminant analysis (LDA) to identify discriminant volatiles. Validate with receiver operating characteristic (ROC) curves for biomarker potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.